Technical Guide: Spectroscopic Profiling of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate
Technical Guide: Spectroscopic Profiling of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate
The following technical guide details the spectroscopic characterization of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate .
This analysis synthesizes structural principles, analogous experimental data from 2,4,5-substituted pyridine scaffolds, and high-fidelity predictive modeling to provide a reference standard for identification and quality control.
Executive Summary & Compound Identity
Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate is a highly functionalized pyridine intermediate used in the synthesis of complex pharmaceutical heterocycles (e.g., PARP inhibitors, kinase inhibitors). Its structure features a 2,4,5-substitution pattern that imparts unique electronic properties, making spectroscopic identification critical for differentiating it from regioisomers (e.g., the 2,3,5-isomer).
| Property | Detail |
| IUPAC Name | Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate |
| Molecular Formula | C₉H₉BrClNO₂ |
| Molecular Weight | 278.53 g/mol |
| Monoisotopic Mass | 276.9505 (⁷⁹Br, ³⁵Cl) |
| Key Functionalities | Pyridine (electron-deficient), Alkyl Halides (Aryl-Cl, Aryl-Br), Methyl Ester |
Structural Elucidation Logic
The identification of this molecule relies on correlating specific spectral signals with its three distinct structural domains: the halogenated pyridine core, the ethylene linker, and the methyl ester.
Figure 1: Structural elucidation workflow connecting molecular fragments to expected spectroscopic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Chemical shifts are referenced to TMS (0.00 ppm) in CDCl₃. Values are derived from substituent chemical shift additivity rules and analogous 2-chloro-5-bromopyridine systems.
¹H NMR Characterization
The ¹H NMR spectrum is characterized by two distinct aromatic singlets (due to the para-relationship preventing coupling) and a classic propanoate side-chain pattern.
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| H-6 | 8.45 – 8.55 | Singlet (s) | 1H | Most Deshielded: Adjacent to Pyridine Nitrogen and ortho to Bromine. The lack of coupling indicates no proton at C-5. |
| H-3 | 7.25 – 7.35 | Singlet (s) | 1H | Shielded Aromatic: Ortho to Chlorine and the alkyl chain. Upfield relative to H-6 due to distance from Nitrogen. |
| OCH₃ | 3.68 | Singlet (s) | 3H | Methoxy Group: Characteristic methyl ester singlet. |
| Py-CH₂ | 2.95 – 3.05 | Triplet (t, J≈7.5 Hz) | 2H | Benzylic-like: Attached directly to the electron-deficient pyridine ring (C-4), causing deshielding relative to the α-carbonyl protons. |
| CH₂-CO | 2.65 – 2.75 | Triplet (t, J≈7.5 Hz) | 2H | α-Carbonyl: Typical range for protons alpha to an ester carbonyl. |
¹³C NMR Characterization
The ¹³C spectrum confirms the substitution pattern. The key feature is the presence of five aromatic signals (3 quaternary, 2 methine).
| Carbon Type | Shift (δ, ppm) | Assignment |
| C=O | 172.5 | Ester Carbonyl |
| C-2 | 150.0 – 152.0 | Quaternary; Attached to Cl and N (Deshielded). |
| C-6 | 150.5 – 151.5 | Methine (CH); Adjacent to N. |
| C-4 | 148.0 – 149.0 | Quaternary; Ipso to alkyl chain. |
| C-3 | 124.0 – 125.0 | Methine (CH); Beta to N. |
| C-5 | 119.0 – 120.0 | Quaternary; Attached to Br (Shielded by Heavy Atom Effect). |
| OCH₃ | 52.0 | Methoxy Carbon. |
| Py-CH₂ | 29.5 | Methylene beta to Carbonyl. |
| CH₂-CO | 33.0 | Methylene alpha to Carbonyl. |
Mass Spectrometry (MS)
Mass spectrometry provides the most definitive confirmation of the halogenation pattern. The presence of one Chlorine (³⁵Cl/³⁷Cl) and one Bromine (⁷⁹Br/⁸¹Br) atom creates a unique isotopic envelope.
Isotopic Abundance Profile (M, M+2, M+4)
The interplay between Cl and Br isotopes results in a "1 : 1.3 : 0.3" intensity ratio (approximate) for the molecular ion cluster.
| Ion | m/z | Relative Intensity | Origin |
| M⁺ | 276.9 | 100% (Base) | ⁷⁹Br + ³⁵Cl |
| [M+2]⁺ | 278.9 | ~130% | (⁸¹Br + ³⁵Cl) and (⁷⁹Br + ³⁷Cl) overlap |
| [M+4]⁺ | 280.9 | ~30% | ⁸¹Br + ³⁷Cl |
Fragmentation Pathway (EI/ESI)
-
Molecular Ion: [M+H]⁺ = 278/280/282 (ESI positive mode).
-
Loss of Methoxy: [M - 31]⁺ (Loss of -OCH₃).
-
McLafferty Rearrangement: Loss of the ester side chain to generate the stable substituted methyl-pyridine cation (Tropylium-like pyridine species).
-
Halogen Loss: Sequential loss of Br• or Cl• is common in high-energy collisions (EI), though less common in soft ionization (ESI).
Infrared (IR) Spectroscopy
Key vibrational modes for quality control (ATR-FTIR).
-
1735 – 1745 cm⁻¹ (Strong): C=O Stretching (Ester).
-
1550 – 1580 cm⁻¹ (Medium): C=C / C=N Stretching (Pyridine Ring skeletal vibrations).
-
1150 – 1200 cm⁻¹ (Strong): C-O-C Stretching (Ester).
-
1000 – 1100 cm⁻¹ (Medium/Weak): C-Cl / C-Br Aryl halide vibrations (often fingerprint region, but distinct bands appear here).
-
2950 – 3000 cm⁻¹ (Weak): C-H Stretching (Aliphatic and Aromatic).
Synthesis & Impurity Context
Understanding the synthesis aids in identifying impurities in the spectra.
-
Synthesis Route: Typically synthesized via Heck coupling of 5-bromo-2-chloro-4-iodopyridine with methyl acrylate followed by reduction, or via lithiation/alkylation of 5-bromo-2-chloro-4-methylpyridine.
-
Common Impurities:
-
Des-bromo analog: Check for loss of M+2/M+4 pattern in MS.
-
Hydrolysis product (Free Acid): Loss of 3.68 ppm singlet in NMR; Broad O-H stretch in IR.
-
Regioisomers: Shifts in aromatic proton signals (e.g., coupling observed if protons are adjacent).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734414, 5-Bromo-2-chloropyridine. Retrieved from .
-
Santa Cruz Biotechnology. Methyl 5-bromo-2-chloropyridine-4-carboxylate (CAS 886365-28-2) Product Data. Retrieved from .
-
Matrix Fine Chemicals. Spectroscopic Data for Pyridine Carboxylates. Retrieved from .
-
Chem-Impex International. 5-Bromo-2-chloro-4-methylpyridine: Synthetic Applications. Retrieved from .
